molecular formula C25H24N4O5S B11272929 N-[4-(benzyloxy)phenyl]-3-[(4-ethoxyphenyl)sulfamoyl]-1H-pyrazole-5-carboxamide

N-[4-(benzyloxy)phenyl]-3-[(4-ethoxyphenyl)sulfamoyl]-1H-pyrazole-5-carboxamide

Cat. No.: B11272929
M. Wt: 492.5 g/mol
InChI Key: HIXGAAZIAWCWME-UHFFFAOYSA-N
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Description

N-[4-(benzyloxy)phenyl]-3-[(4-ethoxyphenyl)sulfamoyl]-1H-pyrazole-5-carboxamide is a synthetic compound that belongs to the class of pyrazole derivatives. This compound is known for its potential pharmacological activities, particularly in the field of anti-inflammatory and antioxidant research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(benzyloxy)phenyl]-3-[(4-ethoxyphenyl)sulfamoyl]-1H-pyrazole-5-carboxamide typically involves multiple steps. One common method includes the reaction of 4-(benzyloxy)phenylhydrazine with ethyl 4-ethoxybenzenesulfonate to form the intermediate compound. This intermediate is then reacted with 1H-pyrazole-5-carboxylic acid under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[4-(benzyloxy)phenyl]-3-[(4-ethoxyphenyl)sulfamoyl]-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[4-(benzyloxy)phenyl]-3-[(4-ethoxyphenyl)sulfamoyl]-1H-pyrazole-5-carboxamide involves the inhibition of specific enzymes and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(benzyloxy)phenyl]-3-[(4-ethoxyphenyl)sulfamoyl]-1H-pyrazole-5-carboxamide stands out due to its unique combination of a benzyloxyphenyl group and a sulfamoyl-pyrazole moiety, which contributes to its potent anti-inflammatory and antioxidant activities. This structural uniqueness enhances its potential as a therapeutic agent compared to other similar compounds .

Properties

Molecular Formula

C25H24N4O5S

Molecular Weight

492.5 g/mol

IUPAC Name

5-[(4-ethoxyphenyl)sulfamoyl]-N-(4-phenylmethoxyphenyl)-1H-pyrazole-3-carboxamide

InChI

InChI=1S/C25H24N4O5S/c1-2-33-21-14-10-20(11-15-21)29-35(31,32)24-16-23(27-28-24)25(30)26-19-8-12-22(13-9-19)34-17-18-6-4-3-5-7-18/h3-16,29H,2,17H2,1H3,(H,26,30)(H,27,28)

InChI Key

HIXGAAZIAWCWME-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC(=NN2)C(=O)NC3=CC=C(C=C3)OCC4=CC=CC=C4

Origin of Product

United States

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